molecular formula C23H29NO5S B11585639 5-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid

5-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B11585639
M. Wt: 431.5 g/mol
InChI Key: XTFHJPDCKRSUQO-UHFFFAOYSA-N
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Description

4-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a tert-butylphenyl group, an ethoxycarbonyl group, and a methylthiophene moiety

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

4-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID include other thiophene derivatives and compounds with tert-butylphenyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of 4-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

5-[[4-(4-tert-butylphenyl)-3-ethoxycarbonyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H29NO5S/c1-6-29-22(28)20-19(15-10-12-16(13-11-15)23(3,4)5)14(2)30-21(20)24-17(25)8-7-9-18(26)27/h10-13H,6-9H2,1-5H3,(H,24,25)(H,26,27)

InChI Key

XTFHJPDCKRSUQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)CCCC(=O)O

Origin of Product

United States

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